Cyclohexyl-hexyl-beta-D-maltoside
Overview
Description
Cyclohexyl-hexyl-beta-D-maltoside, also known as Cymal-6, is a potent TEM-1 beta-lactamase inhibitor with a Ki value of 40.05 µM . It can be used as a glycosidic surfactant .
Molecular Structure Analysis
The molecular formula of Cyclohexyl-hexyl-beta-D-maltoside is C24H44O11 . It belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides .Physical And Chemical Properties Analysis
Cyclohexyl-hexyl-beta-D-maltoside has a higher critical micelle concentration (CMC) value than the corresponding linear chain containing the same number of carbons, providing higher hydrophobicity in a shorter effective chain length .Scientific Research Applications
Enantioseparations in Capillary Electrophoresis
Cyclohexyl-hexyl-beta-D-maltoside (CYMAL-6) is used in enantioseparation of amino acids and tryptophans by capillary electrophoresis. This process involves different glycosidic surfactants, with CYMAL-6 being significant due to its chiral maltoside head group and varying hydrophobic tail lengths. This compound aids in achieving maximum enantioresolution, especially when mixed with other surfactants like CYMAL-1 or CYMAL-2 (Ju & El Rassi, 2000).
X-Ray Crystallographic Studies
In x-ray crystallographic studies, specifically in the structural analysis of cytochrome c oxidase from Paracoccus denitrificans, CYMAL-6 was effective in crystal formation. It's one of the nonionic detergents yielding well-ordered crystals suitable for high-resolution studies. This application underscores its role in facilitating detailed molecular studies (Ostermeier et al., 1997).
Synthesis of α-Maltosides
Research in the synthesis of α-maltosides involves the use of CYMAL-6. This process is crucial in preparing substituted phenyl-, α-naphthyl-, and cyclohexyl-α-maltosides, demonstrating the compound's role in synthetic organic chemistry (Matsubara, 1961).
Effects on Kinetic and Physical Properties of Cytochrome c Oxidase
CYMAL-6, as an alkyl glycoside detergent, affects the kinetic and physical properties of cytochrome c oxidase. It's part of the alkyl glycosides category that influences the enzyme's activity and state of association, critical for understanding enzyme behavior and structure-function relationships (Rosevear et al., 1980).
Proteomics: In-gel Digestion Efficiency
In proteomics, specifically for in-gel protein digestion, CYMAL-6 has shown compatibility with high-throughput systems and improved digestion efficiency compared to other compounds like n-octylglucoside. This application is vital for membrane protein analysis where recovery of hydrophobic peptides is crucial (Katayama et al., 2004).
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCWJXGMSXTDAV-QKMCSOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332259 | |
Record name | Cymal-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl-hexyl-beta-D-maltoside | |
CAS RN |
228579-27-9 | |
Record name | Cymal-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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